GR 64349

radioligand binding receptor pharmacology NK2 selectivity

GR 64349 is the gold-standard NK2-selective agonist for unambiguous receptor pharmacology. Incorporates a conformationally constrained R-γ-lactam-Leu⁹ residue conferring 1,200-fold NK2/NK1 binding selectivity and resistance to endogenous peptidases (EC₅₀ 3.7–6 nM across tissues). Validated in radioligand binding, functional IP-1 accumulation, ex vivo organ bath, and in vivo cardiovascular/urogenital models. Essential reference compound for NK2 SAR programs and screening campaigns. Procure the characterized benchmark—not unverified alternatives.

Molecular Formula C42H68N10O11S
Molecular Weight 921.1 g/mol
CAS No. 137593-52-3
Cat. No. B549517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 64349
CAS137593-52-3
Synonyms[3R-[1[S*(S*)],3R*]]-L-Lysyl-L-α-aspartyl-L-seryl-L-phenylalanyl-N-[1-[1-[[[1-(aminocarbonyl)-3-(methylthio)propyl]amino]carbonyl]-3-methylbutyl]-2-oxo-3-pyrrolidinyl]-L-valinamide;  L-Lysyl-L-α-aspartyl-L-seryl-L-phenylalanyl-L-valyl-(αS,3R)-3-amino-α-(2-methylpropyl)-2-oxo-1-pyrrolidineacetyl-L-methioninamide
Molecular FormulaC42H68N10O11S
Molecular Weight921.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28+,29-,30-,31-,32-,34-/m0/s1
InChIKeyHVUNRXRFMQDMBO-ICQHUDCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

GR 64349 (CAS 137593-52-3): What Procurement Teams and Scientists Need to Know Before Ordering This NK2 Agonist


GR 64349 ([Lys³,Gly⁸,-R-γ-lactam-Leu⁹]NKA(3-10)) is a conformationally constrained peptide analog of neurokinin A (NKA) that functions as a potent and highly selective agonist at the tachykinin NK2 receptor [1]. This synthetic heptapeptide (molecular weight 921.11 Da, formula C₄₂H₆₈N₁₀O₁₁S) was developed by Glaxo (now GlaxoSmithKline) through structure-activity relationship optimization of NKA, incorporating a conformationally restricted γ-lactam moiety to enhance receptor selectivity and metabolic stability relative to the endogenous ligand [1]. GR 64349 is supplied as a lyophilized solid and is soluble in water at 1 mg/mL . The compound is intended exclusively for laboratory research applications, particularly for pharmacological characterization of NK2 receptor-mediated physiology in respiratory, gastrointestinal, cardiovascular, and urogenital systems [2].

Why You Cannot Simply Substitute GR 64349 with Another NK2 Agonist: A Critical Procurement Consideration


Not all NK2 receptor agonists are interchangeable. The pharmacological profile of GR 64349 differs substantially from earlier peptide NK2 agonists such as [β-Ala⁸]NKA(4-10) and the previously characterized lead compound LMN-NKA ([Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10)) in terms of receptor binding affinity, functional selectivity across NK receptor subtypes, and in vivo efficacy [1]. GR 64349 incorporates a conformationally constrained R-γ-lactam-Leu⁹ residue that confers enhanced metabolic stability against endogenous peptidases and superior discrimination between NK2 and NK1 receptors compared to linear peptide analogs [2]. These structural modifications translate to quantifiable differences in both in vitro potency and in vivo pharmacological activity. Procurement of alternative NK2 agonists without verification of these specific performance characteristics may result in experimental variability, reduced signal-to-noise ratios in functional assays, or failure to replicate published findings that specifically utilized GR 64349.

GR 64349 Product-Specific Evidence Guide: Quantified Differentiation Against Comparator NK2 Agonists


Binding Affinity at Human Recombinant NK2 Receptors: GR 64349 vs. LMN-NKA Comparison

GR 64349 demonstrates binding affinity (pKi = 7.77 ± 0.10) at human recombinant NK2 receptors with approximately 2.8-fold higher selectivity for NK2 over NK1 receptors compared to the earlier lead compound LMN-NKA [1].

radioligand binding receptor pharmacology NK2 selectivity

Functional Potency in IP-1 Accumulation Assays: GR 64349 Demonstrates 13× Greater NK2/NK1 Discrimination than LMN-NKA

In functional assays measuring inositol-1-phosphate (IP-1) accumulation, GR 64349 exhibits a 1,400-fold higher potency at NK2 receptors (pEC₅₀ = 9.10 ± 0.16) compared to NK1 receptors (pEC₅₀ = 5.95 ± 0.80), representing a 13.3-fold improvement over LMN-NKA [1].

inositol phosphate functional selectivity GPCR signaling

Calcium Mobilization and cAMP Functional Selectivity: GR 64349 Outperforms LMN-NKA in Multiple Signaling Pathways

Across two distinct functional signaling readouts, GR 64349 consistently demonstrates superior NK2/NK1 selectivity compared to LMN-NKA: 500-fold selectivity in calcium mobilization assays and approximately 900-fold selectivity in cAMP synthesis assays [1].

calcium signaling cAMP assay functional selectivity

Comparative Potency in Human Isolated Bronchus: GR 64349 vs. Endogenous NKA

In human isolated bronchus preparations, GR 64349 (EC₅₀ ≈ 6 nM) is only 3-fold less potent than the endogenous ligand NKA (EC₅₀ = 2 nM), confirming its full agonist efficacy in a clinically relevant human tissue model [1].

human bronchus smooth muscle contraction ex vivo pharmacology

In Vivo Cardiac Pharmacodynamics: GR 64349 Exhibits Quantitatively Distinct Effects vs. NK1 and NK3 Agonists

In the isolated perfused guinea pig heart model, GR 64349 produces quantitatively distinct cardiovascular responses compared to selective NK1 and NK3 agonists, enabling unambiguous dissection of NK2-mediated cardiac effects [1].

cardiovascular pharmacology in vivo efficacy isolated perfused heart

Peptidase Resistance and Chemical Stability: GR 64349 vs. Unmodified Peptide NK2 Agonists

GR 64349 demonstrates resistance to degradation by endogenous peptidases, with contractions in guinea-pig isolated trachea preparations largely unaffected by inclusion of peptidase inhibitors in the bathing medium [1].

peptidase resistance metabolic stability assay reproducibility

Optimal Research and Procurement Application Scenarios for GR 64349 (CAS 137593-52-3)


Recombinant NK2 Receptor Selectivity Profiling and High-Throughput Screening

GR 64349 is optimally suited for radioligand binding displacement assays and functional screening campaigns requiring unambiguous discrimination between NK2 and NK1/NK3 receptors. The compound's 1,200-fold binding selectivity over NK1 receptors and 1,400-fold functional selectivity in IP-1 accumulation assays [1] enables high-confidence identification of NK2-specific pharmacology in recombinant cell systems co-expressing multiple neurokinin receptor subtypes. This selectivity profile is particularly valuable for academic screening core facilities and pharmaceutical discovery groups characterizing novel chemical matter against NK2 targets, as off-target NK1 receptor activation is minimized without requiring additional receptor blocking agents.

Human Airway and Gastrointestinal Smooth Muscle Pharmacology

For ex vivo organ bath studies using human or animal airway and intestinal tissue, GR 64349 provides near-endogenous potency (EC₅₀ ≈ 6 nM in human bronchus, 3.7 nM in rat colon) combined with resistance to endogenous peptidase degradation [1] [2]. This combination of high potency and metabolic stability makes GR 64349 the preferred NK2 agonist for characterizing receptor-mediated smooth muscle contraction in translational respiratory and gastrointestinal research. The compound's activity is specifically antagonized by selective NK2 antagonists including GR159897 (pA₂ = 8.6) and SR48968 (pA₂ = 8.4), but unaffected by NK1 antagonist GR82334 (pA₂ < 5) [1], confirming its utility for pharmacological validation studies.

In Vivo Cardiovascular and Urogenital Function Studies

GR 64349 is validated for in vivo administration and demonstrates quantifiable pharmacological activity in cardiovascular and urogenital model systems [1]. In anesthetized guinea pigs, GR 64349 produces measurable bronchoconstriction that is antagonized by GR159897 (dose-ratio = 28 at 0.12 mg/kg i.v.) [2]. In isolated perfused heart preparations, GR 64349 induces distinct bradycardic (34% heart rate decrease) and positive inotropic (25% contractility increase) responses [3]. In urogenital applications, GR 64349 increases bladder and colorectal pressure in anesthetized animals via NK2 receptor-mediated smooth muscle contraction [1]. These validated in vivo activities make GR 64349 suitable for integrative physiological studies requiring selective NK2 receptor activation.

Structure-Activity Relationship Studies and NK2 Agonist Development

As the benchmark reference agonist for NK2 receptor structure-activity relationship studies, GR 64349 serves as the gold-standard positive control for evaluating novel NK2-targeting compounds. The incorporation of the conformationally constrained R-γ-lactam-Leu⁹ residue distinguishes GR 64349 from linear peptide NK2 agonists such as [β-Ala⁸]NKA(4-10) (Ki = 21 ± 8 nM in CHO-hNK2R cells) and provides a structural template for designing metabolically stable, receptor-selective peptidomimetics [1]. Medicinal chemistry and peptide optimization programs should procure GR 64349 as the essential reference compound against which new chemical entities are benchmarked for binding affinity (pKi 7.77), functional potency (pEC₅₀ 9.10–10.66 across pathways), and selectivity index (500–1,400-fold NK2/NK1) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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